![molecular formula C22H18N4O3 B7696771 N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7696771.png)
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
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Overview
Description
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that features a benzyl group, a 4-methylphenyl group, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The nitroaniline moiety can be introduced through nitration reactions, while the benzyl group is often added via benzylation reactions using benzyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic medium.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Reduction: N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-aminoaniline.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The oxadiazole ring may also play a role in binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-methylphenyl)-1,3-oxazole: Similar structure but lacks the nitro group and oxadiazole ring.
4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar aromatic structure but different functional groups.
N-benzyl-3-methyl-4-(4-methylphenyl)butanamide: Similar benzyl and methylphenyl groups but different core structure
Uniqueness
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the presence of the oxadiazole ring and nitro group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-9-17(10-8-15)21-24-22(29-25-21)18-11-12-19(20(13-18)26(27)28)23-14-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCFPNDKDOSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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